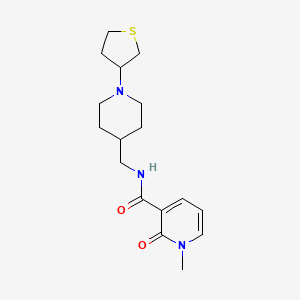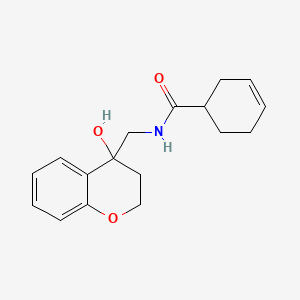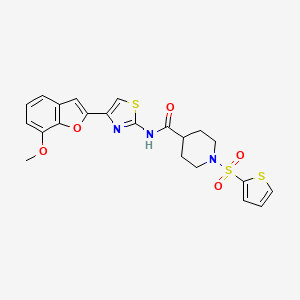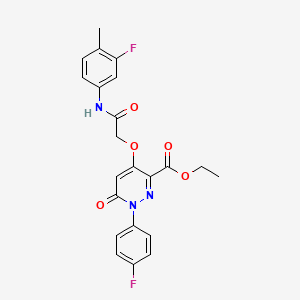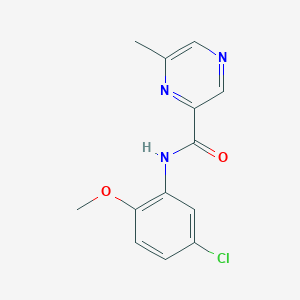
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide, also known as CMMP, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide involves its ability to bind to specific sites on proteins, inhibiting their function. N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been shown to bind to the helix-loop-helix domain of c-Myc, preventing its interaction with Max. This interaction is critical for the function of c-Myc in transcriptional regulation and cell proliferation. By inhibiting this interaction, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has potential as a therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising tool compound for scientific research. In addition to its inhibition of protein-protein interactions, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been shown to have antibacterial activity against certain strains of bacteria. N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide in lab experiments is its specificity for certain protein targets. This allows for more precise investigation of protein-protein interactions and potential drug targets. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has minimal toxicity, making it a safe tool compound for scientific research. However, one limitation of using N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide is its limited solubility in aqueous solutions, which may impact its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide in scientific research. One direction is the investigation of its potential as a therapeutic agent for cancer treatment, particularly in targeting the c-Myc protein. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide could be further studied for its antibacterial and anti-inflammatory effects, with potential applications in the treatment of infectious and inflammatory diseases. Further optimization of the synthesis method for N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide could also increase yield and purity, making it more accessible for scientific research.
Métodos De Síntesis
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide can be synthesized using various methods, including the reaction of 5-chloro-2-methoxyaniline with methyl 6-bromopyrazine-2-carboxylate and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-chloro-2-methoxyaniline with 6-methylpyrazine-2-carboxylic acid and subsequent coupling with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The synthesis of N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been optimized to increase yield and purity for scientific research purposes.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been studied for its potential use as a tool compound for the investigation of protein-protein interactions. This compound has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which has implications for cancer research. N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has also been studied for its potential use in the treatment of bacterial infections, as it has been shown to inhibit the growth of certain bacteria. Additionally, N-(5-Chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide has been used as a reference compound for the development of new drugs targeting protein-protein interactions.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-6-15-7-11(16-8)13(18)17-10-5-9(14)3-4-12(10)19-2/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTWAKYLVOIJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

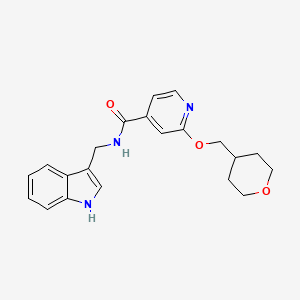
![2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide](/img/structure/B2806080.png)
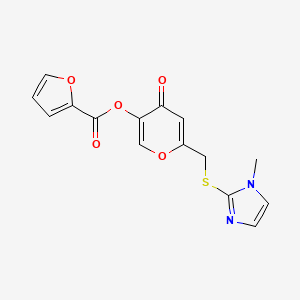
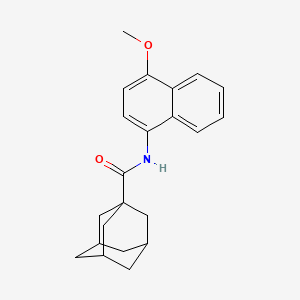
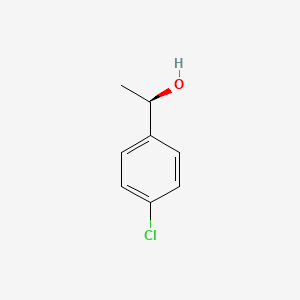
![N-[5-cyano-2-(propylamino)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2806087.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2806088.png)

![N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2806091.png)
